molecular formula C26H23NO7S2 B2411743 [4-[(E)-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] furan-2-carboxylate CAS No. 374102-99-5

[4-[(E)-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] furan-2-carboxylate

Cat. No. B2411743
CAS RN: 374102-99-5
M. Wt: 525.59
InChI Key: LRDSCTBDWYZVBZ-HZHRSRAPSA-N
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Description

The compound “[4-[(E)-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] furan-2-carboxylate” is a complex organic molecule. It contains several functional groups, including a thiazolidine ring, a furan ring, and multiple methoxy groups .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The 3,4-dimethoxyphenyl group is a common motif in organic chemistry, often derived from phenethylamine . The thiazolidine ring is a five-membered ring containing sulfur and nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of multiple methoxy groups might make this compound relatively polar, affecting its solubility in different solvents .

Safety and Hazards

Without specific safety data, it’s hard to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could focus on its pharmacokinetics, toxicity, and efficacy .

properties

IUPAC Name

[4-[(E)-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO7S2/c1-30-18-8-6-16(13-21(18)31-2)10-11-27-24(28)23(36-26(27)35)15-17-7-9-19(22(14-17)32-3)34-25(29)20-5-4-12-33-20/h4-9,12-15H,10-11H2,1-3H3/b23-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDSCTBDWYZVBZ-HZHRSRAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC(=C(C=C3)OC(=O)C4=CC=CO4)OC)SC2=S)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C(=O)/C(=C\C3=CC(=C(C=C3)OC(=O)C4=CC=CO4)OC)/SC2=S)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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